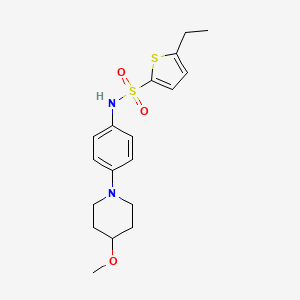

5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c1-3-17-8-9-18(24-17)25(21,22)19-14-4-6-15(7-5-14)20-12-10-16(23-2)11-13-20/h4-9,16,19H,3,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLOATJFWYZEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds containing thiophene and sulfonamide moieties exhibit significant antimicrobial activity . The following findings summarize key studies:

- Mechanism of Action : The sulfonamide group is known to inhibit bacterial folate synthesis, which is crucial for bacterial growth. This mechanism has been utilized in various derivatives to enhance efficacy against resistant strains.

- Case Study : A study evaluated the antimicrobial activity of several thiophene derivatives, including 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide, against Gram-positive and Gram-negative bacteria. Results showed that this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Data Table of Antimicrobial Activity :

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)... | MRSA | 8 |

| 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)... | Escherichia coli | 16 |

| 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)... | Pseudomonas aeruginosa | 32 |

Anticancer Applications

The anticancer potential of this compound has also been explored extensively:

- Cytotoxicity Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

- Case Study : A comparative study assessed the cytotoxic effects of various sulfonamide derivatives, revealing that 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an effective anticancer agent .

- Data Table of Cytotoxic Activity :

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| MCF7 (Breast) | 12 |

| HT1080 (Fibrosarcoma) | 10 |

Mechanism of Action

The mechanism of action of 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide is not fully understood. its structural components suggest it may interact with various molecular targets, including enzymes and receptors. The piperidine moiety could facilitate binding to biological targets, while the thiophene ring might contribute to electronic interactions within the target site.

Comparison with Similar Compounds

Key Differences vs. Target Compound :

- The target molecule features a thiophene sulfonamide core, whereas these analogues use quinoline-thiadiazole/thiazole scaffolds.

- The 4-methoxypiperidine group in the target may offer distinct pharmacokinetic properties compared to the morpholinosulfonyl group in analogues, such as altered solubility or target engagement .

Thiophene Sulfonamide Derivatives in Antibacterial Research

5-[4-(5-Acetyl-4-methylthiazol-2-yl)phenyl]-N-(pentan-2-yl)thiophene-2-sulfonamide (23c) ():

Comparison :

- The target’s ethyl group and 4-methoxypiperidine may confer higher metabolic stability compared to 23c’s pentan-2-yl group, which could increase lipophilicity but reduce aqueous solubility .

Pyridazine-Based Sulphonamide in Screening Libraries

5-ethyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide (F261-0046) ():

Comparison :

- The target’s 4-methoxypiperidine moiety may enhance binding to targets requiring flexible, polar groups, whereas F261-0046’s pyridazine-methanesulfonyl group could favor interactions with charged or aromatic residues .

Tabulated Comparison of Key Features

Pharmacological and Physicochemical Implications

- Solubility: The 4-methoxypiperidine in the target may improve aqueous solubility relative to morpholinosulfonyl groups due to its hydrogen-bonding capacity .

- Synthetic Feasibility : High yields for 13m (90%) suggest methyl substituents are synthetically favorable, whereas bulkier groups (e.g., cyclopropyl in 13n) reduce efficiency .

Biological Activity

5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide, with CAS number 1797641-87-2, is a synthetic compound belonging to the class of thiophene derivatives. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action, supported by recent research findings.

- Molecular Formula : C₁₈H₂₄N₂O₃S₂

- Molecular Weight : 380.5 g/mol

- Structure : The compound consists of a thiophene ring substituted with an ethyl group and a piperidine moiety, which may influence its biological interactions.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxypiperidine group suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to pain modulation and inflammation.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide:

-

Antiviral Activity :

- A study indicated that derivatives similar to this compound exhibited binding affinities to the SARS-CoV-2 Mpro enzyme, suggesting potential as antiviral agents. Binding energy scores for related compounds ranged from −6.54 to −7.33 kcal/mol, indicating favorable interactions that could inhibit viral replication .

-

Anti-inflammatory Effects :

- Compounds with similar structural features have shown promise in reducing inflammatory responses in various models. The sulfonamide group is known for its anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases.

-

Cardiovascular Impact :

- Research on sulfonamide derivatives has revealed effects on perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that such compounds might influence cardiovascular functions, potentially providing therapeutic benefits in managing hypertension or related disorders .

Case Studies and Experimental Findings

Several studies have examined the biological activity of compounds closely related to 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide:

Synthesis and Characterization

The synthesis of 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide involves several steps:

- Formation of the thiophene ring through condensation reactions.

- Introduction of the piperidine moiety via nucleophilic substitution.

- Finalization by sulfonamide formation through reaction with sulfonyl chlorides.

These synthetic routes are critical for optimizing yield and purity, influencing the compound's biological efficacy.

Q & A

Q. What are the key synthetic pathways for 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves three stages: (i) Formation of the 4-methoxypiperidine intermediate via nucleophilic substitution of 4-methoxypiperidine with a halogenated aryl precursor (e.g., 4-fluoro-nitrobenzene) under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C). (ii) Sulfonylation of the thiophene-2-sulfonyl chloride with the amine group on the arylpiperidine intermediate, requiring anhydrous conditions and a base like triethylamine to scavenge HCl. (iii) Introduction of the ethyl group via alkylation or cross-coupling reactions (e.g., Pd-catalyzed coupling with ethylboronic acid). Yield optimization hinges on controlling moisture, temperature (60–120°C depending on step), and stoichiometric ratios of reagents (1:1.2 for sulfonylation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the structure, particularly the integration of ethyl protons (~1.2–1.4 ppm for CH₃ and ~2.5–3.0 ppm for CH₂) and methoxypiperidine signals (3.3–3.5 ppm for OCH₃).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 435.15).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies).

- Infrared (IR) Spectroscopy : Confirms sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and methoxy groups (C-O at 1250 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonamide group introduction be addressed, particularly in avoiding N- versus O-sulfonylation?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. To favor N-sulfonylation over O-sulfonylation: (i) Use bulky bases (e.g., DBU) to deprotonate the amine selectively. (ii) Employ low temperatures (0–5°C) to slow competing reactions. (iii) Pre-activate the amine by forming a temporary protective complex (e.g., with Boc anhydride) before sulfonylation. Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane 3:7) and quenched with ice-water to isolate the desired product .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay platforms (e.g., enzyme inhibition vs. cell-based assays)?

- Methodological Answer : (i) Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based kinase assays) with cell-based viability assays (MTT or ATP-lite). (ii) Solubility and Permeability Testing : Use dynamic light scattering (DLS) and Caco-2 cell models to assess whether poor bioavailability skews cell-based results. (iii) Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies. Example: If in vitro enzyme inhibition (IC₅₀ = 50 nM) conflicts with weak cellular activity (EC₅₀ > 1 µM), check for efflux pump interactions (e.g., P-gp inhibition assays) .

Q. How can computational methods guide the design of derivatives with enhanced binding affinity for target enzymes (e.g., carbonic anhydrase)?

- Methodological Answer : (i) Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites (e.g., Zn²⁺ coordination in carbonic anhydrase). (ii) QSAR Modeling : Train models on IC₅₀ data from analogues to predict substituent effects (e.g., electron-withdrawing groups on the thiophene ring improve binding). (iii) Free Energy Perturbation (FEP) : Simulate ΔΔG values for proposed modifications (e.g., replacing ethyl with cyclopropyl) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.